3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine

Description

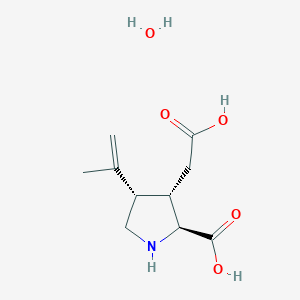

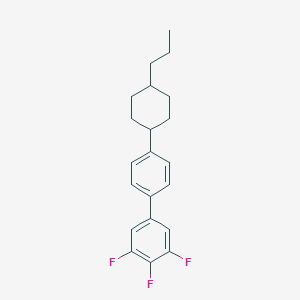

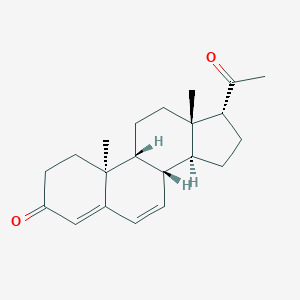

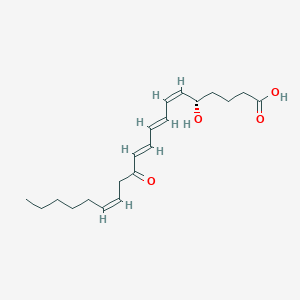

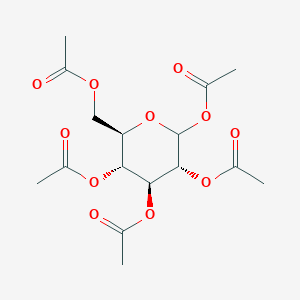

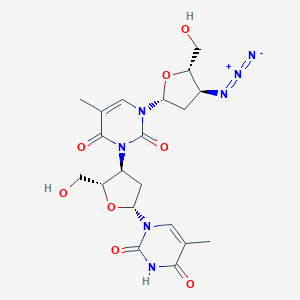

The compound "3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine" is a derivative of the nucleoside analog 3'-azido-3'-deoxythymidine (AZT), which is a well-known antiretroviral medication used to prevent and treat HIV/AIDS. AZT is a thymidine analog that inhibits the replication of HIV by targeting the reverse transcriptase enzyme, which is crucial for viral DNA synthesis .

Synthesis Analysis

The synthesis of AZT and its analogs involves several chemical reactions, starting from nucleoside precursors. For instance, the synthesis of 1-methyl-5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)uracil, a C-nucleoside isostere of AZT, was achieved by oxidizing a protected pseudouridine derivative, followed by selective reduction, mesylation, and nucleophilic displacement with azide . Another approach to synthesizing AZT analogs is the Barton deoxygenation method, which was used to create a protected 3-azido-2,3-dideoxy-D-erythro-pentofuranose, a potential intermediate for AZT synthesis .

Molecular Structure Analysis

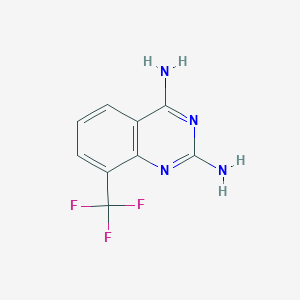

The molecular structure of AZT and its analogs is characterized by the presence of an azido group at the 3' position of the sugar ring, which is essential for antiviral activity. The modifications at the C-5 position of the pyrimidine ring and the 5'-hydroxy group of the sugar moiety significantly affect the potency and toxicity of these compounds .

Chemical Reactions Analysis

The antiviral activity of AZT and its analogs is a result of their incorporation into the viral DNA by the reverse transcriptase enzyme, leading to chain termination. The presence of the azido group prevents the addition of further nucleotides, thus inhibiting viral replication. However, modifications to the structure can lead to different interactions with the enzyme and other cellular components, affecting the efficacy and side effects of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of AZT and its analogs, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the presence of the azido group increases the polarity of the compound, which can affect its solubility in water and biological fluids. The modifications at different positions of the nucleoside can also impact the stability of the compound, which is crucial for its shelf life and pharmacokinetics .

Relevant Case Studies

Several studies have evaluated the antiviral activity of AZT and its analogs against HIV and other retroviruses. For instance, the 3'-azido analogs of thymidine and 2'-deoxy-5-bromouridine showed significant activity against the AIDS virus with low cytotoxicity to host cells . Another study found that the 2,5'-anhydro derivatives of AZT demonstrated anti-HIV-1 activity with reduced cytotoxicity compared to AZT . These findings highlight the potential of AZT analogs as therapeutic agents with improved efficacy and safety profiles.

Scientific Research Applications

Antiviral Therapy with AZT Prodrugs

The significance of 3'-Azido-3'-deoxythymidine (AZT) in the treatment of HIV/AIDS cannot be overstated. As the first compound approved for this purpose, AZT remains a critical component of treatment regimes despite its toxicity. Research has focused on the design of AZT prodrugs based on phosphonate derivatives to mitigate these toxic effects while retaining or enhancing antiviral efficacy. One such prodrug, AZT 5′-H-phosphonate (phosphazide, Nikavir®), has been approved in the Russian Federation for the prevention and treatment of HIV infection. The development of these prodrugs has significantly contributed to our understanding and treatment of HIV/AIDS, offering new avenues for therapy with decreased toxicity and improved patient outcomes (Khandazhinskaya, Matyugina, & Shirokova, 2010).

Synthesis and Medicinal Application of Pyrimidine Derivatives

The synthesis and application of pyrimidine derivatives in medicine, particularly in the creation of antiviral and anticancer agents, have been a significant area of research. Pyrimidine scaffolds, such as those found in the compound of interest, serve as key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of hybrid catalysts for the synthesis of pyrimidines demonstrates the versatility and potential of these compounds in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).

Mechanistic Insights and Drug Development

Understanding the mechanistic consequences of modifications on nucleotide analogues, such as fluorine substitution, has been crucial in developing more effective antiviral therapies. These studies have provided insights into how small modifications can significantly impact the antiviral activity and toxicity of nucleotide analogues, leading to the development of compounds with enhanced efficacy against HIV-1. Such research underlines the importance of detailed mechanistic understanding in the rational design of new therapeutic agents (Ray et al., 2003).

properties

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O8/c1-9-5-25(19(32)22-17(9)30)16-4-12(14(8-29)35-16)27-18(31)10(2)6-26(20(27)33)15-3-11(23-24-21)13(7-28)34-15/h5-6,11-16,28-29H,3-4,7-8H2,1-2H3,(H,22,30,32)/t11-,12-,13+,14+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSHPJRCRHGLRP-KPRKPIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=O)C(=CN(C3=O)C4CC(C(O4)CO)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=O)C(=CN(C3=O)[C@H]4C[C@@H]([C@H](O4)CO)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine | |

CAS RN |

148665-49-0 | |

| Record name | Zidovudine impurity G [USP-MC] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148665490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-(3-(3-AZIDO-2,3-DIDEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-3,6-DIHYDRO-5-METHYL-2,6-DIOXO-1(2H)-PYRIMIDINYL)-3'-DEOXYTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF6985DLTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.